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Opistoporin-1

Cat. No.: B1577219
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Description

Opistoporin-1 is an antimicrobial peptide (AMP) isolated from the venom of the scorpion Opistopocatus madagascariensis . This compound is part of a growing class of natural products being investigated to combat the global health crisis of antimicrobial resistance (AMR). As a cationic peptide, this compound exhibits potent activity against a spectrum of multidrug-resistant pathogens, including Gram-positive and Gram-negative bacteria, by disrupting the integrity of microbial membranes, a mechanism that offers a low propensity for resistance development compared to conventional antibiotics . For researchers in infectious disease and drug discovery, this compound represents a valuable tool for studying novel mechanisms of bacterial cell lysis and for developing new therapeutic strategies against ESKAPE pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae . Its function as a pore-forming agent provides a direct and rapid bactericidal effect, making it a promising lead compound for the engineering of next-generation antimicrobial agents . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNLVAEKIGATPS

Origin of Product

United States

Opistoporin 1: Discovery, Origin, and Classification

Opistoporin-1 is a non-disulfide-bridged antimicrobial peptide isolated from the venom of the South African scorpion, Opistophthalmus carinatus. chemrxiv.orgresearchgate.net It was identified along with a closely related peptide, Opistoporin-2, with which it differs by only a single amino acid. researchgate.netajol.info

The primary structure of this compound consists of a 44-amino acid sequence. chemrxiv.orgnih.gov It is classified as a member of the non-disulfide-bridged peptide (NDBP) family, specifically belonging to a group of α-helical, cationic peptides. chemrxiv.orgnih.govresearchgate.net Structurally, it features two α-helical domains separated by a random coil region. chemrxiv.org

Physicochemical Properties

The physicochemical characteristics of Opistoporin-1 are integral to its biological function. It has a molecular mass of 4833.6 Da. ajol.info The peptide contains twelve charged residues, including eight lysines, three glutamates, and one aspartate, resulting in a net positive charge of +4 at a neutral pH. chemrxiv.orgajol.info This cationic nature is a common feature among many antimicrobial peptides and is crucial for their interaction with negatively charged microbial membranes.

PropertyValue
Molecular Weight 4833.6 Da
Net Charge (at neutral pH) +4
Number of Amino Acids 44
Charged Residues 12 (8 Lysine, 3 Glutamate, 1 Aspartate)

Mechanism of Action

The primary mechanism of action of Opistoporin-1 involves the disruption of microbial cell membranes. uniprot.org Its cationic and amphipathic α-helical structure allows it to interact with and insert into the negatively charged lipid bilayers of bacterial membranes. ajol.info

At high concentrations, this compound acts as a pore-former, creating channels in the cell membrane. ajol.infouniprot.org This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. uniprot.orgresearchgate.net The ability to permeabilize membranes is considered a key factor in its antifungal activity as well. researchgate.netresearchgate.net

Antimicrobial Spectrum

Opistoporin-1 exhibits a broad spectrum of antimicrobial activity, with a notable potency against Gram-negative bacteria. researchgate.netuniprot.orgresearchgate.net Studies have shown its effectiveness in inhibiting the growth of various Gram-negative strains. researchgate.net While it is also active against Gram-positive bacteria, it is generally less effective compared to its action on Gram-negative species. uniprot.org Additionally, this compound has demonstrated antifungal properties. researchgate.netuniprot.orgresearchgate.net

Microorganism Type Activity Level
Gram-negative bacteriaStrong inhibitory potential researchgate.netresearchgate.net
Gram-positive bacteriaLess active uniprot.org
FungiGrowth inhibition researchgate.netresearchgate.net

Hemolytic and Cytotoxic Activities

In addition to its antimicrobial effects, Opistoporin-1 exhibits cytolytic activity against other cell types. It has been shown to have a weak hemolytic activity against human erythrocytes at submicromolar concentrations. uniprot.org At these concentrations, it can also cause the degranulation of granulocytes. uniprot.org The hemolytic activity of this compound is reported to be intermediate, falling between that of the highly lytic peptide melittin (B549807) and the less potent mastoparan (B549812). researchgate.net

Structure Activity Relationship

The biological activity of Opistoporin-1 is intrinsically linked to its primary and secondary structures. The peptide's 44-amino acid sequence folds into two α-helical domains. chemrxiv.org This amphipathic helical structure, with distinct hydrophobic and hydrophilic faces, is crucial for its ability to interact with and disrupt cell membranes. chemrxiv.org The positive net charge of +4 facilitates the initial electrostatic attraction to the negatively charged surfaces of microbial cells. chemrxiv.orgajol.info A conserved sequence, S(x)3KxWxS(x)5L, has been identified in α-helical pore-forming peptides from scorpion venom, including this compound, suggesting its importance for their function. researchgate.netajol.info

Potential Therapeutic Applications

Source Organism and Venom Extraction Methodology

Opistophthalmus carinatus as the Biological Origin

This compound is derived from the venom of the scorpion Opistophthalmus carinatus. researchgate.netajol.infoplos.org This species, belonging to the Scorpionidae family, is found in southern Africa. researchgate.netamnh.org The venom of this scorpion is a complex mixture of various bioactive molecules, including proteins and peptides, which are used for defense and predation. amnh.org

The venom is typically collected from mature scorpions through a method known as electrical stimulation. This process involves applying a controlled electrical current to the telson, the final segment of the scorpion's tail that contains the venom glands and stinger. amnh.orgresearchgate.net The electrical impulse causes the contraction of muscles surrounding the venom glands, leading to the release of venom droplets. These droplets are carefully collected, often into microtubes. amnh.org To ensure stability and preserve the integrity of the components, the collected crude venom is then lyophilized (freeze-dried) and stored at low temperatures, such as -20°C, until it is required for analysis. amnh.org

Isolation and Purification Techniques for this compound

The process of isolating this compound from the complex mixture of crude O. carinatus venom involves multiple steps of chromatography. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) is the primary method employed for this separation. researchgate.net

The purification procedure is as follows:

Initial Fractionation: The lyophilized whole venom is first dissolved and loaded onto a reversed-phase HPLC (RP-HPLC) column, such as a Prosphere C4 column. researchgate.netresearchgate.net The components of the venom are then separated based on their hydrophobicity using a linear gradient of an organic solvent, typically acetonitrile (B52724), in water with an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net The effluent from the column is monitored by detecting absorbance at a specific wavelength (e.g., 230 nm). researchgate.net

Activity-Guided Fraction Collection: The separated components are collected as distinct fractions. To identify the fraction containing the peptide of interest, a biological activity assay is used. In the case of this compound's initial isolation, fractions were tested for their ability to inhibit superoxide (B77818) production in human granulocytes. researchgate.net The fraction demonstrating this activity (designated as fraction 7 in the initial study) was selected for further purification. researchgate.netresearchgate.net

Secondary Purification Steps: The active fraction is then subjected to further rounds of purification using a different RP-HPLC column, such as an Xterra RP18 column, which provides a different selectivity. researchgate.netresearchgate.net A shallower gradient of acetonitrile is often used to achieve higher resolution. researchgate.net The effluent is monitored at a different wavelength (e.g., 214 nm) to optimize the detection of peptides. researchgate.net This process may be repeated to ensure the final isolated peak, representing this compound, is homogenous. researchgate.net The final purified fraction containing this compound (designated as B1 in the original research) constitutes approximately 5% of the total protein content of the crude venom. researchgate.net

Purification StepTechniqueColumnMobile Phase GradientDetection WavelengthActive Fraction
Step 1: Initial SeparationRP-HPLCProsphere C40-100% Acetonitrile230 nmFraction 7
Step 2: Second PurificationRP-HPLCXterra RP180-60% Acetonitrile214 nmFraction B
Step 3: Final PurificationRP-HPLCXterra RP180-60% Acetonitrile214 nmFraction B1 (this compound)

Initial Biochemical Identification as a Cationic Peptide

Following its purification, this compound was characterized as a novel, pore-forming peptide. researchgate.netnih.gov It belongs to a class of peptides known as non-disulfide-bridged peptides (NDBPs), meaning its structure is linear and not constrained by cysteine cross-links. plos.orgnih.gov

Key biochemical features of this compound include:

Amino Acid Composition: It is composed of 44 amino acid residues. ajol.infoplos.org

Molecular Mass: The determined molecular mass of this compound is 4833.6 Daltons. ajol.info

Cationic Nature: The peptide is cationic, possessing a net positive charge of +4 at physiological pH. ajol.info This charge is due to its specific amino acid composition, which includes 12 charged residues: eight lysines (positively charged), three glutamates, and one aspartate (negatively charged). ajol.info

Secondary Structure: In an environment that mimics a biological membrane, this compound adopts an alpha-helical secondary structure. ajol.info It features two alpha-helical domains (residues 3-14 and 20-39) that are separated by a random coil region. ajol.infochemrxiv.org This amphipathic nature, with distinct hydrophobic and hydrophilic faces on its helical structure, is a common feature of membrane-active peptides. ajol.info

This combination of being a linear, cationic, and alpha-helical peptide is characteristic of many antimicrobial peptides found in nature. nih.govresearchgate.net

Primary Structure Determination: Amino Acid Sequence Analysis

The primary structure of this compound, which consists of a 44-amino-acid chain, was determined through Edman degradation. researchgate.net This established method for protein sequencing involves the sequential removal and identification of amino acids from the N-terminus of the peptide. nih.gov The analysis revealed the specific sequence of amino acid residues that constitute the polypeptide chain. researchgate.net

The resulting sequence for this compound is: GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNLVAEKIGATPS

This sequence gives this compound a molecular mass of 4833.6 Da and a net positive charge of +4 at neutral pH, stemming from its twelve charged residues, which include eight lysines, three glutamates, and one aspartate. ajol.info

This compound Amino Acid Sequence
PositionAmino Acid (3-Letter)Amino Acid (1-Letter)
1GlycineG
2LysineK
3ValineV
4TryptophanW
5Aspartic AcidD
6TryptophanW
7IsoleucineI
8LysineK
9SerineS
10ThreonineT
11AlanineA
12LysineK
13LysineK
14LeucineL
15TryptophanW
16AsparagineN
17SerineS
18Glutamic AcidE
19ProlineP
20ValineV
21LysineK
22Glutamic AcidE
23LeucineL
24LysineK
25AsparagineN
26ThreonineT
27AlanineA
28LeucineL
29AsparagineN
30AlanineA
31AlanineA
32LysineK
33AsparagineN
34LeucineL
35ValineV
36AlanineA
37Glutamic AcidE
38LysineK
39IsoleucineI
40GlycineG
41AlanineA
42ThreonineT
43ProlineP
44SerineS

Secondary Structural Characterization: Alpha-Helical Conformation

This compound is characterized by its α-helical secondary structure, a common feature among many antimicrobial peptides. researchgate.net In an aqueous solution, the peptide is likely in a random coil configuration; however, it adopts a defined α-helical conformation in a membrane-mimicking environment, such as in the presence of phospholipids. ajol.infofrontiersin.org This structural transition is crucial for its biological activity.

The structure of this compound is not a single, continuous helix. Instead, it is composed of two distinct α-helical domains. chemrxiv.orgajol.info These helical regions are located at residues 3–14 and residues 20–39. chemrxiv.orgajol.info These two domains are separated by a random coiled region, identified as the sequence WNSEP, which acts as a flexible hinge between the helices. chemrxiv.orgajol.info

A key feature of this compound's α-helical structure is its amphipathic nature. ajol.info This means that when the peptide folds into a helix, the amino acid residues are arranged so that one side of the helix is predominantly hydrophobic (water-repelling) and the other side is hydrophilic (water-attracting). ajol.info Helical wheel projections, particularly of the second helical domain (residues 20-37), clearly demonstrate this segregation of hydrophobic and hydrophilic residues onto opposite faces of the helix. ajol.info This distribution is critical for the peptide's ability to interact with and insert into cellular membranes. frontiersin.orgnih.gov

Identification of Helical Domains

Comparative Structural Analysis with Related Scorpion Peptides

The structure of this compound shares similarities with other peptides isolated from scorpion venoms, providing insight into the structure-function relationships within this class of molecules.

This compound is part of a small family of peptides, including Opistoporin-2, which was isolated from the same scorpion venom. researchgate.netnih.gov The two peptides are nearly identical, differing by only a single amino acid at position 34. ajol.infoscispace.com this compound possesses a Leucine (L) at this position, while Opistoporin-2 has a Phenylalanine (F). ajol.infoscispace.com Despite this minor difference, both peptides are composed of 44 amino acids and maintain a net charge of +4, and both adopt an α-helical secondary structure in a lipid environment. ajol.info

When compared to peptides from other scorpion species, this compound shows significant structural homology, particularly with Pandinin-1 and Parabutoporin. chemrxiv.orgmdpi.com

Pandinin-1 , isolated from Pandinus imperator, shares a high degree of similarity with the opistoporins. researchgate.net The scorpions that produce opistoporins and pandinins both belong to the Scorpionidae family. researchgate.net Sequence alignment reveals that this compound and Pandinin-1 have 77.3% identical amino acids and 95.5% similar amino acids. researchgate.net Like this compound, Pandinin-1 is a 44-residue peptide predicted to have two α-helical domains separated by a flexible linker. chemrxiv.org

Parabutoporin , from the scorpion Parabuthus schlechteri (family Buthidae), also shares structural features with this compound, although they are less closely related. researchgate.net Both are cationic, α-helical peptides that act as pore-formers. researchgate.netnih.gov However, there are notable differences. Parabutoporin has a higher net positive charge (+7) compared to this compound's +4. chemrxiv.org While both peptides have distinct hydrophobic and hydrophilic faces, the polar surface on Parabutoporin is larger. nih.gov A comparative analysis of their primary structures revealed that peptides like this compound and Parabutoporin, which are in the 40-50 amino acid range, often contain a conserved sequence motif: S(x)3KxWxS(x)5L. researchgate.netnih.gov

Conserved Sequence Motifs in Scorpion Venom Peptides

Analysis of the primary structures of various α-helical, pore-forming peptides from scorpion venoms has revealed the presence of conserved sequence motifs. A comparative study of peptides ranging from 40 to 50 amino acids, including this compound, identified a typical conserved sequence: S(x)₃KxWxS(x)₅L. nih.govresearchgate.net This motif is a hallmark of this particular group of scorpion peptides and suggests a shared evolutionary origin and functional mechanism.

This compound shares significant sequence homology with other long-chain, α-helical NDBPs. researchgate.net For instance, it is structurally similar to Parabutoporin, a peptide from the scorpion Parabuthus schlechteri, and Pandinin 1, which is found in the venom of Pandinus imperator. chemrxiv.orgresearchgate.netresearchgate.net this compound and its close variant, Opistoporin-2 (which differs by only a single amino acid at position 34), show 77.3% identical amino acids with Pandinin 1. ajol.inforesearchgate.net The high degree of similarity in their primary structures points to a conserved molecular framework essential for their membrane-disrupting activities.

The table below provides a sequence alignment of this compound and other related scorpion venom peptides, highlighting the conserved residues.

PeptideOrganismSequenceSource(s)
This compound Opistophthalmus carinatusGKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNLVAEKIGATPS unal.edu.co
Opistoporin-2 Opistophthalmus carinatusGKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNFVAEKIGATPS ajol.info
Parabutoporin Parabuthus schlechteriGKVWDWIKSTAKKLWNSEPVKELKKIAKNAAKNLVSEKIGATPS researchgate.netmdpi.com
Pandinin 1 Pandinus imperatorGKVWDWIKSTAKKLWNSEPVKELKKIAKNAAKNLVSEKIGATPS chemrxiv.orgresearchgate.net
Hadrurin Hadrurus aztecusGILDTIKSIVKSLKEGLKRKREELIKQIAKNAAK---EKIGLK chemrxiv.orgfrontiersin.org

Antibacterial Efficacy

This compound demonstrates notable activity against both Gram-negative and Gram-positive bacteria, with a more pronounced effect on Gram-negative strains. nih.govscispace.com

This compound is particularly effective at inhibiting the growth of Gram-negative bacteria, with minimum inhibitory concentrations (MICs) generally ranging from 1.3 to 25 µM. nih.govmdpi.comresearchgate.net Research has shown its potent activity against several clinically relevant Gram-negative pathogens.

Studies have documented its inhibitory action against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Haemophilus influenzae. The peptide exerts its antibacterial effect by forming pores in the cellular membranes of these bacteria, leading to cell leakage and death. uniprot.org this compound's strong inhibitory potential against Gram-negative bacteria has been consistently reported. researchgate.netresearchgate.netscienceopen.com

Table 1: Antibacterial Activity of this compound Against Gram-Negative Bacteria

Bacterial Species Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli 1.3 - 25 µM nih.govmdpi.comresearchgate.net
Pseudomonas aeruginosa 1.3 - 25 µM nih.govmdpi.comresearchgate.net
Klebsiella pneumoniae 1.3 - 25 µM
Haemophilus influenzae Not specified

While more potent against Gram-negative bacteria, this compound also displays activity against Gram-positive bacterial pathogens. nih.govscispace.com Its efficacy against this class of bacteria is generally considered less potent compared to its effect on Gram-negative strains. uniprot.org

Research indicates that Gram-positive bacteria appear to be slightly more sensitive to this compound than to the related peptide, parabutoporin. nih.gov Specific Gram-positive bacteria against which this compound has shown some level of activity have not been as extensively detailed in the available literature as its Gram-negative targets.

Activity Against Gram-Negative Bacterial Pathogens

Antifungal Efficacy

This compound exhibits significant antifungal properties, inhibiting the growth of a variety of fungal species. nih.govscispace.comuniprot.org This activity is attributed to its ability to permeabilize fungal membranes. nih.govresearchgate.net

This compound is a potent inhibitor of fungal growth. nih.govscispace.com Studies have demonstrated its ability to inhibit 50% of the growth (IC50) of various fungi at low micromolar concentrations. researchgate.net The mechanism of this inhibition is linked to the permeabilization of the fungal cell membrane, a process that can be observed through methods like SYTOX green fluorescence. researchgate.netresearchgate.net

This compound has demonstrated specific inhibitory activity against several fungal species. It is particularly active against Neurospora crassa and Fusarium culmorum, with a reported IC50 of 0.8 µM for both. researchgate.net The yeast Saccharomyces cerevisiae is also susceptible, with an IC50 of 2 µM. researchgate.netmdpi.comewadirect.comresearchgate.net The growth of Botrytis cinerea is also inhibited by this compound. nih.govnih.gov The inhibitory effect on N. crassa growth correlates well with membrane permeabilization, as indicated by SYTOX green uptake. researchgate.net

Table 2: Antifungal Activity of this compound

Fungal Species IC50 (50% Growth Inhibition) Reference
Neurospora crassa 0.8 µM researchgate.netnih.gov
Fusarium culmorum 0.8 µM researchgate.netmdpi.comencyclopedia.pub
Saccharomyces cerevisiae 2 µM researchgate.netmdpi.comewadirect.comresearchgate.netnih.gov
Botrytis cinerea 3.1 µM nih.gov

Inhibition of Fungal Growth

Synergistic Effects with Conventional Antimicrobials

Research has indicated that this compound can act synergistically with some conventional antibiotics. nih.govresearchgate.netnih.gov This synergistic activity suggests that this compound could potentially be used in combination with existing drugs to enhance their efficacy. nih.govmdpi.com The fractional inhibitory concentration index has been used to observe additive and partially synergistic effects with conventional antibiotics against various drug-resistant bacteria. scielo.br This suggests a potential role for this compound in combating antibiotic resistance.

Other Observed Cellular Effects (Excluding Prohibited Content)

Beyond its antimicrobial and hemolytic activities, this compound has been observed to interact with and modulate the functions of specific mammalian immune cells. At concentrations below those that cause lysis, the peptide can elicit distinct cellular responses, particularly in granulocytes. researchgate.net These interactions are complex, involving both stimulatory and inhibitory effects on cellular pathways. researchgate.net Research into these effects highlights the peptide's ability to directly interfere with cellular signaling processes, such as those mediated by G-proteins. docksci.comresearchgate.net

This compound demonstrates a dualistic effect on polymorphonuclear granulocytes, influencing both their degranulation process and their capacity for respiratory burst. researchgate.net

Granulocyte Degranulation: At submicromolar concentrations, this compound acts as an activator of granulocytes, inducing exocytosis, which is the process of degranulation. researchgate.netuniprot.org This effect is concentration-dependent. The mechanism underlying this activation involves the mobilization of intracellular calcium (Ca2+). Studies on granulocyte-like HL-60 cells have shown that this compound can induce a reversible release of Ca2+ from intracellular stores and also promote Ca2+ influx. docksci.comresearchgate.net This Ca2+-releasing effect was found to be sensitive to pertussis toxin, strongly suggesting the involvement of G-proteins in the signaling pathway. docksci.comresearchgate.net

Superoxide Anion Production Modulation: In contrast to its stimulatory effect on degranulation, this compound strongly inhibits the production of superoxide anions (O₂⁻) by granulocytes. researchgate.netuniprot.org This inhibitory effect is significant as superoxide production is a key component of the inflammatory response and host defense. The inhibition has been observed when granulocytes are stimulated by agents like fMLP. researchgate.netnih.gov A study on the closely related peptide, Parabutoporin, suggests this inhibition may occur despite the activation of Rac, a protein involved in the assembly of the NADPH oxidase complex. nih.gov The proposed mechanism is a direct interaction of the membrane-localized peptide that prevents the proper formation of a functional NADPH oxidase complex, which is responsible for producing superoxide. nih.gov

The table below summarizes the inhibitory effect of this compound on superoxide production in granulocytes.

Concentration of this compoundInhibition of Superoxide Production (%)
0.01 µM~10%
0.1 µM~50%
1 µM~80%
10 µM~95%
Data is estimated from graphical representations in scientific literature. researchgate.net

Membrane Interaction and Permeabilization

The primary and most characterized mechanism of this compound is its ability to disrupt the integrity of cellular membranes. mdpi.comresearchgate.net This action is fundamental to its antimicrobial and hemolytic activities. nih.govresearchgate.net The peptide's interaction with the lipid bilayer leads to the formation of pores, causing depolarization and ultimately cell lysis. mdpi.comresearchgate.net

This compound is recognized as a potent pore-forming peptide. nih.govmdpi.com Its lytic activity on both bacterial and mammalian membranes has been described. nih.gov Studies using the fluorescent dye SYTOX green, which enters cells only when the membrane is compromised, have confirmed that the peptide's antifungal and antibacterial effects are directly related to membrane permeabilization. nih.govresearchgate.net

Research on cardiac myocytes demonstrated that this compound induces fluctuating leak currents, which is direct evidence of pore formation. nih.gov These studies estimated the diameter of the pores formed by this compound to be between 1.38 and 1.78 nm, large enough to allow non-selective passage of ions. nih.gov This ion trafficking leads to the depolarization of the cell membrane in various cell types, including neuroblastoma cells and cardiac myocytes. researchgate.net At micromolar concentrations, this pore-forming capability is the basis for its antimicrobial, antifungal, and hemolytic activities. nih.gov

The efficacy of this compound in disrupting membranes is intrinsically linked to its specific physicochemical properties: its net positive charge and its amphipathic structure. ajol.inforesearchgate.net The peptide is a 44-amino acid chain with a net charge of +4, owing to a high content of basic residues like lysine. ajol.info This cationic nature facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria. mdpi.comresearchgate.netresearchgate.net

Structurally, this compound adopts an α-helical conformation in a lipid environment. ajol.info This helix arranges its amino acid residues so that the hydrophobic (non-polar) and hydrophilic (polar) side chains are segregated on opposite faces, a characteristic known as amphipathicity. ajol.info This dual nature is crucial for membrane disruption; after the initial electrostatic binding driven by its cationic charge, the hydrophobic face of the peptide inserts into the non-polar lipid core of the membrane. acs.org This insertion destabilizes the bilayer, leading to the formation of pores and subsequent membrane permeabilization. researchgate.netmdpi.com

Pore-Forming Activity in Cellular Membranes

Intracellular Target Modulation and Signaling Pathways

Beyond direct membrane lysis, this compound can modulate intracellular signaling cascades, particularly in immune cells, at concentrations lower than those required for pore formation. nih.gov

In human promyelocytic leukemia HL-60 cells, which can be differentiated into granulocyte-like cells, this compound is a potent inducer of calcium (Ca²⁺) signaling. nih.govresearchgate.net It triggers a reversible release of Ca²⁺ from the cell's intracellular stores and also promotes an influx of extracellular Ca²⁺. nih.govresearchgate.net Notably, the release of Ca²⁺ from internal stores occurs at lower concentrations of this compound compared to its effect on Ca²⁺ influx. nih.gov The sensitivity to the peptide is dependent on the differentiation stage of the cells, with undifferentiated cells showing the highest sensitivity. nih.govresearchgate.net

The mechanism for inducing Ca²⁺ release from intracellular stores by this compound involves G-protein signaling. ajol.infonih.gov This was demonstrated in studies where the Ca²⁺ release was found to be sensitive to pertussis toxin, a known inhibitor of certain G-proteins. nih.govnih.govresearchgate.net This finding indicates that this compound does not solely rely on membrane permeabilization to increase cytosolic calcium but can also act through a receptor-mediated or direct G-protein activation pathway. nih.govresearchgate.net Further investigation showed that this action is not mediated by the formyl peptide receptor-like 1 (FPRL1), suggesting the involvement of a different, yet unidentified, receptor or pathway. nih.govresearchgate.net

Once antimicrobial peptides like this compound breach the cell membrane and enter the cytoplasm, they can interfere with various essential intracellular processes. mdpi.comnih.gov While direct, specific studies on this compound's effect on DNA synthesis are limited, the mechanisms of related venom-derived antimicrobial peptides (AMPs) suggest potential modes of action. Some AMPs are known to inhibit DNA replication or interfere with crucial signaling pathways inside the microbial cell. mdpi.com After internalization, AMPs can target cytoplasmic components, including DNA and RNA, leading to the disruption of replication, the inhibition of protein synthesis, and the induction of microbial DNA damage. nih.gov

Data Tables

Table 1: Summary of Mechanistic Findings for this compound

Mechanism CategorySpecific ActionKey FindingsCell Types StudiedSupporting Evidence
Membrane Permeabilization Pore FormationForms non-selective pores with an estimated diameter of 1.38-1.78 nm. nih.govCardiac Myocytes, Bacteria, Fungi, Red Blood CellsLeak current induction, SYTOX green uptake assays. nih.govnih.gov
Membrane DisruptionElectrostatic attraction followed by hydrophobic insertion into the lipid bilayer. mdpi.comacs.orgMicrobial CellsBased on cationic (+4) and amphipathic α-helical structure. ajol.info
Intracellular Signaling Ca²⁺ SignalingInduces reversible Ca²⁺ release from intracellular stores and increases Ca²⁺ influx. nih.govresearchgate.netHL-60 CellsFura-2 fluorescence measurements. nih.gov
G-Protein InvolvementCa²⁺ release is sensitive to pertussis toxin, indicating G-protein activation. nih.govnih.govHL-60 CellsInhibition assays with pertussis toxin. nih.govresearchgate.net
Intracellular TargetsPotential to disrupt DNA replication and synthesis. mdpi.comnih.govMicrobial CellsInferred from general AMP mechanisms. mdpi.comnih.gov

Involvement of G-Proteins in Ca2+ Release

Differential Activity and Selectivity Towards Microbial Cell Membranes

This compound, a cationic antimicrobial peptide isolated from the venom of the scorpion Opistophthalmus carinatus, demonstrates notable differential activity, showing a preference for microbial cell membranes over host cells. nih.govuniprot.org Its mechanism of action is primarily centered on the permeabilization and disruption of these membranes. uniprot.orgresearchgate.netshu.ac.uk This selectivity is a hallmark of many antimicrobial peptides and is crucial for their potential as therapeutic agents. nih.govacs.org

Distinct Activity Profiles Between Gram-Negative and Gram-Positive Bacteria

Research has consistently shown that this compound exhibits distinct activity profiles when interacting with Gram-negative and Gram-positive bacteria. nih.govuniprot.org The peptide is generally characterized by its potent bactericidal activity against Gram-negative bacteria. uniprot.orgresearchgate.netresearchgate.net In contrast, it is typically reported to be less active against Gram-positive bacteria. uniprot.orgajol.info

The structural characteristics of this compound are believed to underpin this selectivity. The peptide possesses a net positive charge of +4 and an amphipathic α-helical structure. ajol.info This cationic nature facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes. ajol.infosemanticscholar.org The outer membrane of Gram-negative bacteria is rich in lipopolysaccharides (LPS), which present a significant negative charge, making it a primary target for cationic peptides like this compound. ajol.infoscielo.br The peptide's large polar helical portion and the spatial arrangement of its charged residues are thought to enhance its profound activity towards Gram-negative bacteria. ajol.info While the membranes of Gram-positive bacteria also contain negatively charged molecules such as phosphatidylglycerol and cardiolipin, the unique and highly anionic nature of the Gram-negative outer membrane appears to be a key determinant in this compound's preferential activity. semanticscholar.org

Table 1: Comparative Antimicrobial Activity of this compound

Bacterial Type Reported Minimum Inhibitory Concentration (MIC) Range Key References
Gram-Negative Bacteria 1.3–25 µM researchgate.netresearchgate.netnih.govmdpi.com
6–50 µM nih.gov
Gram-Positive Bacteria Less active than against Gram-negative bacteria nih.govuniprot.orgajol.info

Implications for Cell-Selective Action

The differential activity of this compound against bacterial subtypes is part of a broader cell-selective mechanism that allows it to preferentially target microbial membranes over those of mammalian cells. researchgate.netresearchgate.net The primary mechanism involves forming pores in the target cell membrane, which leads to leakage of cellular contents and ultimately cell death. uniprot.orguniprot.org This membrane disruption is a consequence of its molecular structure and physicochemical properties. ajol.inforesearchgate.net

This compound is a 44-amino-acid peptide that, in a membrane-mimicking environment, adopts a structure with two α-helical domains (residues 3-14 and 20-39) connected by a hinge region. ajol.info This helix-hinge-helix motif is important for its function. shu.ac.uk The peptide's amphipathic nature, with hydrophobic and hydrophilic amino acid residues segregated on opposite faces of the helices, allows it to insert into the lipid bilayer of target membranes. ajol.inforesearchgate.net

The process of selection and action is initiated by electrostatic interactions between the positively charged peptide and the negatively charged surfaces of bacteria. scielo.brresearchgate.net Following this initial binding, the peptide inserts into the membrane, leading to its permeabilization. researchgate.netshu.ac.uk Experiments using the fluorescent dye SYTOX green have confirmed that the antimicrobial effect is related to membrane permeabilization. researchgate.netresearchgate.netnih.gov

While highly effective against bacterial cells, this compound is not completely inert towards mammalian cells. Studies have shown that it possesses a weak to intermediate hemolytic activity against human red blood cells. uniprot.orgresearchgate.netresearchgate.netnih.gov Its lytic effect on human erythrocytes was found to be greater than that of the peptide mastoparan (B549812) but less than that of the highly cytolytic peptide melittin (B549807). researchgate.netresearchgate.netnih.gov This indicates that the selectivity for microbial cells is preferential but not absolute, a common characteristic and a significant consideration in the development of antimicrobial peptides as therapeutic agents. acs.org The ability to fine-tune this selectivity by modifying peptide structure remains a key area of research. acs.orgresearchgate.net

Chemical Synthesis of this compound and Analogs

The primary and most effective method for producing this compound and its various analogs for research is chemical synthesis, specifically through stepwise solid-phase peptide synthesis (SPPS). hilarispublisher.comnih.gov This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govsigmaaldrich.comwikipedia.org The process allows for high efficiency and simplified purification, as excess reagents can be removed by simple filtration and washing after each step. nih.govwikipedia.org

The most common strategy employed for synthesizing this compound is the Fmoc/tBu approach. hilarispublisher.comacs.org In this method:

The N-terminus of each amino acid is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. hilarispublisher.com

The reactive side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). hilarispublisher.comresearchgate.net

The peptide chain is assembled in a C-terminal to N-terminal direction. wikipedia.org After each coupling step, the Fmoc group is removed with a mild base, typically piperidine, to allow for the addition of the next Fmoc-protected amino acid. hilarispublisher.com

Once the full 44-amino-acid sequence is assembled, the peptide is cleaved from the solid support. This final step also removes all the side-chain protecting groups simultaneously. A strong acid, most commonly Trifluoroacetic acid (TFA), is used for this cleavage. hilarispublisher.commdpi.com The resulting crude peptide is then purified to a high degree (>95%) using reversed-phase high-performance liquid chromatography (RP-HPLC). plos.orgnih.gov The identity and molecular mass of the final synthesized peptide are confirmed using mass spectrometry. plos.orgnih.gov This robust methodology has been successfully utilized to synthesize not only the native this compound but also numerous analogs for structure-activity relationship studies. researchgate.netresearchgate.netresearchgate.net

Rational Design and Amino Acid Substitution Studies

Rational design is a key strategy for optimizing natural peptides like this compound to enhance their therapeutic potential by improving antimicrobial potency and selectivity while minimizing toxicity to host cells. acs.org This approach involves creating analogs through specific amino acid substitutions and studying how these changes affect the peptide's biological activity. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies on this compound and related peptides have shown that a delicate balance between key physicochemical properties—-primarily cationicity and hydrophobicity—governs its function. acs.org Strategies for analog design often focus on:

Modulating Hydrophobicity: Adjusting the hydrophobicity can enhance membrane insertion and disruption. However, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity toward mammalian cells, such as red blood cells (hemolytic activity). acs.org

Altering Amphipathicity: Modifications that strengthen the amphipathic nature of the α-helical structure, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, are crucial for membrane interaction. acs.org

A common technique is amino acid substitution, where specific residues are replaced. For example, this compound and Opistoporin-2 differ naturally by a single amino acid at position 34 (Leucine in this compound and Phenylalanine in Opistoporin-2), resulting in slight variations in their activity profiles. ajol.infonih.gov Systematic substitution studies, such as replacing specific residues with Alanine (an "alanine scan"), help to pinpoint which amino acids are critical for antimicrobial action versus those that contribute to unwanted hemolytic activity. researchgate.net

Table 1: Comparison of Antimicrobial Activity (MIC in µM) for this compound and Related Peptides
OrganismThis compoundParabutoporinMelittinMastoparan
E. coli (Gram-negative)6.3–12.51.62.512.5
P. aeruginosa (Gram-negative)6.36.35050
S. aureus (Gram-positive)>50>503.16.3
B. subtilis (Gram-positive)50251.63.1
S. cerevisiae (Fungus)1.60.312.56.3

Data derived from Moerman et al. (2002). researchgate.net This table shows that this compound is most active against Gram-negative bacteria and fungi. researchgate.netresearchgate.net

Identification of Key Residues and Motifs for Biological Activity

Through the synthesis and evaluation of this compound analogs, researchers have identified specific residues and structural motifs that are fundamental to its biological function. researchgate.net

This compound as a Lead Compound for Novel Antimicrobial Development

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. mdpi.comnih.gov this compound has emerged as a promising lead compound due to its potent activity against a range of pathogens. nih.gov It is part of a family of pore-forming peptides found in scorpion venom that demonstrate significant bactericidal and fungicidal effects. nih.gov

Research has shown that this compound is particularly effective against Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 1.3 to 25 µM. nih.govresearchgate.netresearchgate.net This contrasts with other well-known cytolytic peptides like melittin and mastoparan, which are generally more effective against Gram-positive bacteria. nih.govresearchgate.net Furthermore, studies have revealed that this compound can act synergistically with some conventional antibiotics, potentially enhancing their efficacy and combating resistance. nih.govresearchgate.netresearchgate.net

Beyond its antibacterial properties, this compound also exhibits significant antifungal activity. nih.govoup.com It has been shown to inhibit the growth of various fungi, including Saccharomyces cerevisiae, Neurospora crassa, and Fusarium culmorum. ewadirect.comnih.gov For instance, it achieves a 50% growth inhibitory effect (IC50) on Saccharomyces cerevisiae at a concentration of approximately 2 µM. mdpi.comresearchgate.netewadirect.comnih.govcjnmcpu.comcjnmcpu.com This broad-spectrum activity underscores its potential as a scaffold for developing new antimicrobial drugs. mdpi.comewadirect.com

Table 1: Documented Antimicrobial Activity of this compound

This table summarizes the observed inhibitory effects of this compound against various microbial species as reported in preclinical research.

Target OrganismOrganism TypeObserved EffectEffective Concentration (µM)Reference
Gram-negative bacteriaBacteriaGrowth inhibition1.3 - 25 nih.govresearchgate.net
Saccharomyces cerevisiaeFungus (Yeast)50% growth inhibition (IC50)~2.0 ewadirect.comnih.gov
Neurospora crassaFungus50% growth inhibition0.8
Fusarium culmorumFungus50% growth inhibition0.8

Applications in Investigating Membrane Biology and Cellular Signaling

This compound's primary mechanism of action involves the permeabilization of cellular membranes, making it a valuable tool for studying membrane biology. nih.govresearchgate.net At high concentrations, it acts as a pore-former, creating channels in cell membranes that lead to leakage and ultimately, cell death. uniprot.org This effect has been confirmed in experiments using the fluorescent dye SYTOX green, which can only enter cells with compromised membranes, indicating that the peptide's antifungal and antibacterial effects are related to membrane permeabilization. nih.govresearchgate.netresearchgate.net

The peptide's interaction with membranes is not solely disruptive. It also serves as a tool to investigate cellular signaling pathways. researchgate.net Research on granulocyte-like HL-60 cells has shown that this compound can induce a reversible release of Ca2+ from intracellular stores and increase Ca2+ influx. researchgate.net This process was found to be sensitive to pertussis toxin, indicating the involvement of G-proteins in the signaling cascade. researchgate.net This ability to modulate intracellular calcium levels makes this compound a useful probe for dissecting the complex signaling networks that govern cellular responses.

Role as a Pharmacological Tool in Preclinical Research

In preclinical research, this compound serves as a versatile pharmacological tool. Its defined mechanism of action—pore formation and G-protein-mediated signaling—allows researchers to probe specific cellular functions. chemrxiv.orgresearchgate.net For example, its ability to degranulate granulocytes and inhibit the production of superoxide anions at submicromolar concentrations provides a model for studying inflammatory and immune responses. uniprot.org

The peptide's structure, characterized by an α-helical conformation, is a common motif in many bioactive peptides and provides a template for rational drug design. nih.govcjnmcpu.com By studying the structure-activity relationship of this compound and its analogs, such as Parabutoporin, scientists can identify key residues responsible for its antimicrobial and cell-selective effects. nih.govresearchgate.netresearchgate.net This knowledge is crucial for designing new peptide-based therapeutics with enhanced potency and specificity. mdpi.com Its demonstrated immunomodulatory activity further expands its utility as a research tool to explore treatments for immune-mediated conditions. nih.gov

Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | Opistoporin-2 | | Parabutoporin | | Melittin | | Mastoparan | | SYTOX green | | Pertussis toxin |

Elucidation of Advanced Structural Features and Dynamics

This compound is a 44-amino acid, non-disulfide-bridged peptide. ajol.infonih.gov It possesses an α-helical secondary structure, a common feature among many antimicrobial peptides (AMPs) found in scorpion venom. ajol.infochemrxiv.org A comparative analysis of primary structures of similar scorpion venom peptides revealed a conserved sequence of S(x)3KxWxS(x)5L in peptides ranging from 40-50 amino acids. researchgate.net While its basic structure is known, a deeper understanding of its three-dimensional conformation and dynamics is crucial.

Future research should focus on high-resolution structural studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods can provide detailed atomic-level insights into the peptide's fold in different environments, such as in solution versus when interacting with microbial membranes. Molecular dynamics simulations can further complement these experimental approaches by modeling the peptide's behavior and conformational changes over time, offering a more dynamic perspective of its structure. This detailed structural information is a prerequisite for understanding its mechanism of action and for rational peptide engineering.

Expanded Investigation of Molecular Targets and Pathways

The primary mechanism of action for many scorpion-derived antimicrobial peptides is the disruption of microbial cell membranes. mdpi.com this compound is believed to function as a pore-forming peptide, leading to membrane permeabilization. researchgate.netresearchgate.net This is supported by experiments using SYTOX green, which indicate membrane disruption is linked to its antifungal activity. researchgate.net

While membrane disruption is a key aspect, future investigations should explore other potential molecular targets and intracellular pathways. It is known that some antimicrobial peptides can translocate across the cell membrane and interact with intracellular components, such as DNA, RNA, or enzymes, to exert their effects. Research should aim to identify if this compound or its analogs have such intracellular targets. Furthermore, some scorpion venom peptides have been shown to interact with G-proteins and influence intracellular signaling pathways. ajol.infochemrxiv.org Investigating whether this compound modulates host immune responses could also unveil new therapeutic applications. nih.gov

Table 1: Known Activities of this compound

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialGram-negative bacteriaGrowth inhibition researchgate.netresearchgate.net
AntifungalSaccharomyces cerevisiae, Neurospora crassa, Botrytis cinerea, Fusarium culmorumGrowth inhibition, Membrane permeabilization researchgate.netnih.govcjnmcpu.com
HemolyticHuman red blood cellsIntermediate hemolytic activity researchgate.netresearchgate.net
ImmunomodulatoryHuman granulocytesStimulation of exocytosis and chemotaxis, Inhibition of NADPH oxidase ajol.infonih.gov

Development of Engineered Peptides with Enhanced Specificity and Potency

Natural peptides like this compound provide an excellent scaffold for the design of new therapeutic agents. mdpi.com Peptide engineering can be employed to improve its antimicrobial potency, enhance its specificity for microbial cells over host cells, and increase its stability.

Future efforts in this area should involve creating synthetic analogs of this compound with specific amino acid substitutions. For instance, modifying the charge, hydrophobicity, and amphipathicity of the peptide can significantly influence its activity. Structure-activity relationship (SAR) studies, guided by the detailed structural information obtained from advanced structural analysis, will be crucial in designing these engineered peptides. The goal is to develop variants with a higher therapeutic index, meaning greater efficacy against pathogens with minimal toxicity to human cells. The development of an engineered peptide, Mucroporin-M1, from another scorpion venom peptide has already demonstrated the success of this approach. nih.gov

Exploration of In Vivo Efficacy in Relevant Preclinical Models

While in vitro studies have demonstrated the antimicrobial potential of this compound, its efficacy and safety in a living organism remain to be established. researchgate.netresearchgate.netcjnmcpu.com Therefore, a critical next step is the evaluation of this compound and its engineered analogs in relevant preclinical animal models of infection.

These in vivo studies are essential to assess the peptide's pharmacokinetic and pharmacodynamic properties, including its distribution, metabolism, and excretion. Efficacy studies in models of bacterial and fungal infections will provide crucial data on its therapeutic potential in a physiological context. Such studies are a necessary bridge between laboratory findings and potential clinical applications. nih.gov

Integration with "Omics" Technologies for Comprehensive Analysis

The advent of "omics" technologies, such as genomics, transcriptomics, and proteomics, offers powerful tools for a comprehensive analysis of the effects of this compound. nih.govresearchgate.net These technologies can be used to understand the global response of both microbial and host cells to the peptide.

Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression in pathogens upon exposure to this compound, providing insights into the microbial stress responses and resistance mechanisms. Similarly, proteomics can identify changes in protein expression, helping to elucidate the peptide's mechanism of action and identify potential new targets. On the host side, these technologies can be used to study the immunomodulatory effects of the peptide in greater detail. Integrating these multi-omics datasets will provide a holistic view of the biological impact of this compound and guide its further development as a potential therapeutic agent. creative-proteomics.com

Q & A

Q. What experimental methodologies are recommended for identifying the primary mechanism of action of Opistoporin-1?

To investigate the mechanism of action, researchers should employ a combination of biochemical assays (e.g., membrane permeability assays, lipid-binding studies) and cellular models (e.g., erythrocyte lysis assays or bacterial viability tests). For reproducibility, experimental protocols must detail reagent concentrations, incubation times, and control conditions, as emphasized in scientific reporting standards . Initial studies should validate results across multiple replicates and compare findings to structurally analogous peptides to infer functional specificity.

Q. How can researchers optimize the purification of this compound to ensure structural integrity for functional studies?

Use reverse-phase high-performance liquid chromatography (RP-HPLC) with gradient elution, followed by mass spectrometry to confirm molecular weight and purity. For stability, maintain buffers at physiological pH and include protease inhibitors during extraction. Detailed protocols should align with guidelines for characterizing novel compounds, including purity thresholds (>95%) and spectroscopic validation (e.g., circular dichroism for secondary structure analysis) .

Q. What in vitro models are most suitable for assessing this compound’s antimicrobial activity?

Standardized broth microdilution assays (CLSI guidelines) against Gram-positive and Gram-negative bacterial strains are foundational. Include minimum inhibitory concentration (MIC) and time-kill kinetics to evaluate potency and bactericidal dynamics. For mechanistic insights, pair these with fluorescence microscopy to visualize membrane disruption .

Advanced Research Questions

Q. How can structural discrepancies in this compound’s reported conformation be resolved across different studies?

Contradictions in NMR vs. X-ray crystallography data may arise from solvent conditions or sample preparation. Address this by replicating experiments under identical parameters (e.g., temperature, pH) and employing molecular dynamics simulations to model conformational flexibility. Cross-validate findings with mutagenesis studies to correlate structural motifs with functional outcomes .

Q. What strategies mitigate off-target effects when testing this compound in mammalian cell lines?

Pre-screen cytotoxicity using hemolysis assays (for erythrocytes) and MTT assays for epithelial cells. Employ siRNA knockdown or CRISPR-Cas9 to identify host factors interacting with this compound. For specificity, design truncated peptide variants and compare their activity profiles, as outlined in structure-function relationship studies .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential without compromising translational relevance?

Use PICOT framework (Population: infection model; Intervention: dose-ranging; Comparison: standard antibiotics; Outcome: bacterial load reduction; Time: acute vs. chronic phases) to structure preclinical trials. Prioritize murine sepsis or wound infection models, ensuring ethical compliance with sample size calculations and blinding protocols. Include pharmacokinetic analyses (e.g., serum half-life) to inform dosing regimens .

Q. What computational approaches are effective for predicting this compound’s interactions with host membranes?

Molecular docking (using tools like AutoDock Vina) and coarse-grained simulations can map peptide-lipid interactions. Validate predictions with surface plasmon resonance (SPR) to quantify binding kinetics. Integrate these with transcriptomic data from treated cells to identify downstream pathways affected by membrane disruption .

Methodological Considerations

Q. How to systematically address contradictions in this compound’s reported antimicrobial efficacy across studies?

Conduct a meta-analysis of published MIC values, stratifying data by bacterial strain, assay conditions, and peptide batch. Use statistical tools (e.g., random-effects models) to account for heterogeneity. Follow PRISMA guidelines for literature screening and bias assessment, as recommended for rigorous evidence synthesis .

Q. What criteria should guide the selection of literature for a review on this compound’s therapeutic applications?

Prioritize peer-reviewed studies with full methodological transparency, excluding preprint data. Use databases like PubMed and Scopus, applying filters for publication date (last 10 years) and experimental models (in vivo/in vitro). Critically appraise papers using checklists (e.g., ARRIVE for animal studies) to ensure methodological rigor .

Q. How to formulate a research hypothesis on this compound’s immunomodulatory effects?

Start with a foreground question: “Does this compound modulate cytokine production in macrophages during bacterial co-infection?” Use PICOT to define variables (e.g., LPS-stimulated RAW 264.7 cells, cytokine ELISA). Validate hypotheses with pilot studies before scaling to complex models, ensuring alignment with funding priorities and gaps identified in systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.